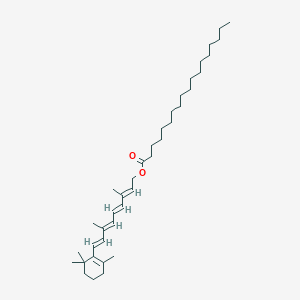

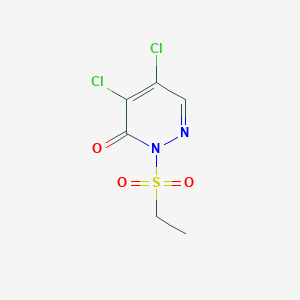

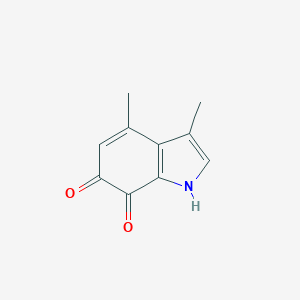

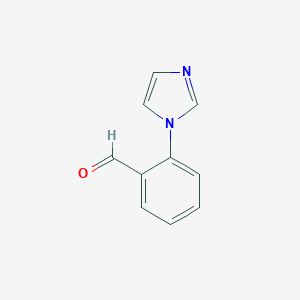

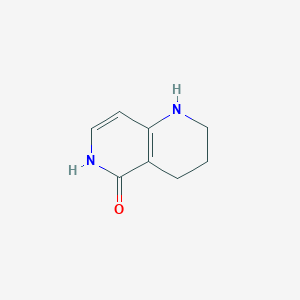

1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL

Übersicht

Beschreibung

The compound 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL is a chemical structure that is part of the naphthyridine family, a group of compounds known for their diverse biological activities. The synthesis and study of such compounds are of significant interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of naphthyridine derivatives has been explored through various methods. A novel four-component strategy has been described for the synthesis of dipyrazolo-fused 2,6-naphthyridines, which demonstrates the bond-forming efficiency and generality of this approach for assembling tetra-heterocyclic scaffolds . Another study reports the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine from 2-methylpyrazine in a six-step reaction, confirming the structure through NMR, elemental analysis, and mass spectrometry . Additionally, the synthesis of 5-amino-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridines and related compounds has been achieved starting from anilines, with the aim of studying their potential acetylcholinesterase inhibitory activity . Novel tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives have also been synthesized via condensation reactions, with structures confirmed by analytical data and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of a naphthyridine core, which can be further modified to yield various substituted derivatives. The structural confirmation of these compounds is typically achieved through NMR spectroscopy, X-ray crystallography, and other analytical techniques .

Chemical Reactions Analysis

Naphthyridine derivatives can undergo a range of chemical reactions, including condensation, elimination, addition, and cycloaddition, to form complex heterocyclic structures . The asymmetric hydrogenation of 1,5-naphthyridine derivatives has been developed to produce chiral 1,5-diaza-cis-decalins, which are valuable as rigid chelating diamine ligands for asymmetric synthesis . An intramolecular 1,3-dipolar cycloaddition reaction has been utilized to synthesize a 1,8-naphthyridin-5-one derivative, showcasing the versatility of naphthyridines in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their potential applications in various fields. The asymmetric hydrogenation process mentioned provides a green protocol for the synthesis of optically pure compounds, indicating the importance of stereochemistry in the physical properties of these molecules . The detailed physical properties, such as solubility, melting points, and stability, are typically characterized as part of the compound's development for specific applications but are not explicitly detailed in the provided papers.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

The compound is utilized in asymmetric synthesis processes. Zhang et al. (2015) reported the asymmetric hydrogenation of 1,5-naphthyridine derivatives using chiral cationic ruthenium diamine complexes, producing optically pure 1,5-diaza-cis-decalins, including 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantioselectivity. These decalins serve as rigid chelating diamine ligands for asymmetric synthesis, indicating the significance of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL in the synthesis of complex organic molecules (Zhang et al., 2015).

Synthetic Chemistry

In the realm of synthetic chemistry, Teng Da-wei (2010) synthesized 1,2,3,4-tetrahydro-2,6-naphthyridine through a multi-step process from 2-methylpyrazine, highlighting the compound's role in complex chemical synthesis and its potential as a building block for further chemical transformations (Teng Da-wei, 2010).

Antioxidant Properties

Research by Nam et al. (2007) demonstrated that tetrahydro-1,8-naphthyridinol analogues, structurally related to alpha-tocopherol, exhibit significantly higher antioxidant activity than alpha-tocopherol itself in lipid membranes and low-density lipoproteins. This indicates the potential of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL derivatives in medical and biochemical applications due to their antioxidative properties (Nam et al., 2007).

Asymmetric Hydrogenation and Biological Activity

Lautens and Yamamoto (2016) highlighted the use of 1,2,3,4-tetrahydro-1,8-naphthyridine (THNAD) skeletons in biologically active molecules. They discussed the asymmetric hydrogenation of 1,8-naphthyridines to afford THNADs, which are utilized in the synthesis of bioactive compounds, showcasing the biological relevance of these compounds (Lautens & Yamamoto, 2016).

Topoisomerase I Inhibition and Antiproliferative Activity

The synthesis and biological evaluation of hybrid tetrahydro-1,5-naphthyridine derivatives were described by Martin-Encinas et al. (2019). These compounds, including 1,2,3,4-tetrahydro-1,5-naphthyridines fused with heterocycles, showed activity as inhibitors of Topoisomerase I (TopI) and possessed antiproliferative properties in various cancer cell lines, pointing to the compound's potential in cancer therapy (Martin-Encinas et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

The burgeoning interest in synthesis and biological applications of 1,6-naphthyridines reflects the importance of 1,6-naphthyridines in the synthetic as well as medicinal chemistry fields . Future research may focus on further exploring the biological activities of these compounds and developing new synthetic methods .

Eigenschaften

IUPAC Name |

2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h3,5,9H,1-2,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLIAWQPRVOLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CNC2=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570334 | |

| Record name | 2,3,4,6-Tetrahydro-1,6-naphthyridin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL | |

CAS RN |

155057-98-0 | |

| Record name | 2,3,4,6-Tetrahydro-1,6-naphthyridin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1,6-naphthyridin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.